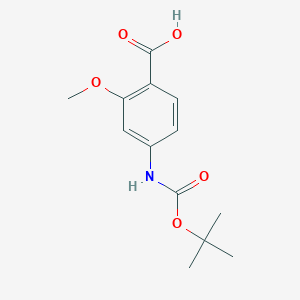
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is carried out under ambient conditions or with slight heating to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol under reducing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: 4-((tert-Butoxycarbonyl)amino)-2-carboxybenzoic acid.
Reduction: 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzyl alcohol.
Substitution: 4-amino-2-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is widely used in scientific research, particularly in:
Biology: In the synthesis of peptide-based drugs and biomolecules, facilitating the study of protein interactions and functions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those involving peptide chains.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection allows for precise control over the reactivity of the amino group during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a boronic acid group instead of the methoxy group.
N-tert-Butoxycarbonyl-L-phenylalanine: An amino acid derivative with a Boc-protected amino group.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is unique due to the presence of both the Boc-protected amino group and the methoxy group, which provides additional functionalization options and reactivity compared to similar compounds. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(11(15)16)10(7-8)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Clave InChI |
HFTDPKAQEKUWBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)


![(1S,5S)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15229820.png)
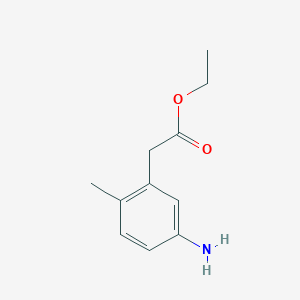
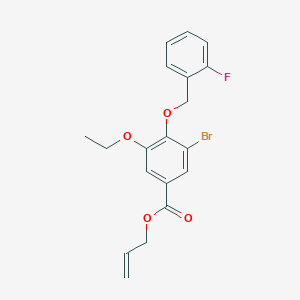
![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
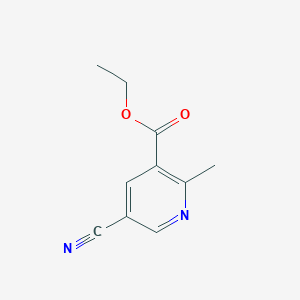
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
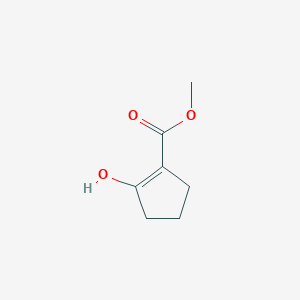

![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)
